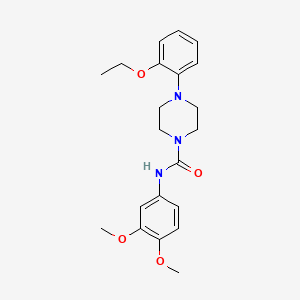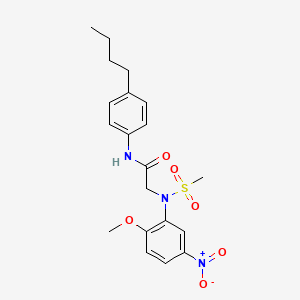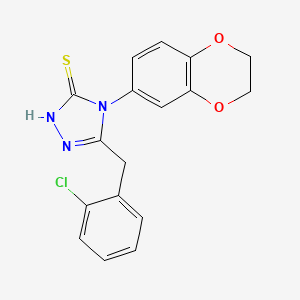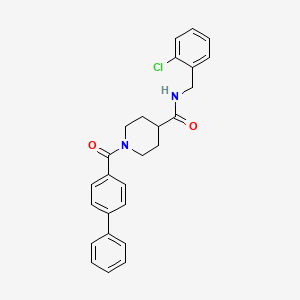
N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorobenzoyl)-4-piperidinecarboxamide
説明
N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorobenzoyl)-4-piperidinecarboxamide, also known as BDP-870, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorobenzoyl)-4-piperidinecarboxamide works by inhibiting the activity of a specific enzyme called histone deacetylase (HDAC). HDAC is responsible for removing acetyl groups from histones, which can lead to the repression of gene expression. By inhibiting HDAC activity, N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorobenzoyl)-4-piperidinecarboxamide can lead to the activation of certain genes that are involved in various cellular processes such as apoptosis, cell cycle regulation, and DNA repair.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorobenzoyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects depending on the cell type and concentration used. In cancer cells, N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorobenzoyl)-4-piperidinecarboxamide has been found to induce cell cycle arrest and apoptosis. In neuronal cells, N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorobenzoyl)-4-piperidinecarboxamide has been shown to have neuroprotective effects and can promote neurite outgrowth. In animal studies, N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorobenzoyl)-4-piperidinecarboxamide has been found to have analgesic effects and can reduce pain sensitivity.
実験室実験の利点と制限
One of the main advantages of using N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorobenzoyl)-4-piperidinecarboxamide in lab experiments is its specificity towards HDAC inhibition. This allows for the selective activation of certain genes without affecting others. However, one of the limitations of using N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorobenzoyl)-4-piperidinecarboxamide is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorobenzoyl)-4-piperidinecarboxamide. One potential direction is the development of more efficient synthesis methods that can produce N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorobenzoyl)-4-piperidinecarboxamide in larger quantities. Another direction is the exploration of N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorobenzoyl)-4-piperidinecarboxamide's potential applications in other fields such as epigenetics and gene therapy. Additionally, further research is needed to fully understand the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorobenzoyl)-4-piperidinecarboxamide and its potential side effects.
科学的研究の応用
N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorobenzoyl)-4-piperidinecarboxamide has been extensively studied for its potential applications in various fields such as cancer research, neurological disorders, and pain management. In cancer research, N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorobenzoyl)-4-piperidinecarboxamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurological disorders, N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorobenzoyl)-4-piperidinecarboxamide has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In pain management, N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorobenzoyl)-4-piperidinecarboxamide has been shown to have analgesic effects and can potentially be used as an alternative to opioid-based painkillers.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorobenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4/c22-17-4-2-1-3-16(17)21(26)24-9-7-15(8-10-24)20(25)23-12-14-5-6-18-19(11-14)28-13-27-18/h1-6,11,15H,7-10,12-13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCXTGSJLISPDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-chlorophenyl)carbonyl]piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-hydroxypropyl)ethanediamide](/img/structure/B4845367.png)
![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4845368.png)
![4-{6-[4-(mesitylsulfonyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine](/img/structure/B4845376.png)
![N-(2-chlorophenyl)-N'-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4845389.png)
![1-benzyl-3-methyl-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4845393.png)

![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B4845414.png)

![2-{5-[(2,5-dichlorophenoxy)methyl]-2-furoyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4845424.png)


![tert-butyl 2-{[(2,4-difluorophenyl)amino]carbonyl}hydrazinecarboxylate](/img/structure/B4845453.png)
![N-{1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-yl}butanamide](/img/structure/B4845454.png)